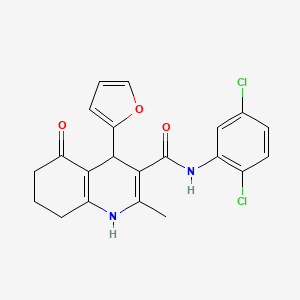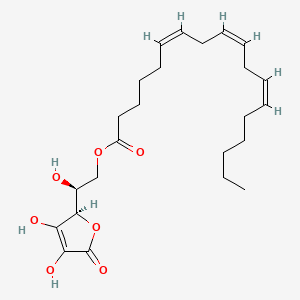
Ascorbyl gamolenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascorbyl gamolenate is a biochemical.
Aplicaciones Científicas De Investigación
1. Nanotechnology in Cosmetics and Food Industry
Ascorbyl palmitate (AP) has been utilized in nanosuspension technology to enhance its chemical stability, which is crucial for its applications in cosmetics and the food industry. The development of AP nanocrystals using high-pressure homogenization and lyophilization has shown promising results in maintaining over 90% of AP after 3 months of storage at various temperatures. This advancement is significant for the use of AP as an antioxidant in these industries (Teeranachaideekul et al., 2008).
2. Aquaculture and Animal Nutrition
Research on ascorbyl palmitate's role as a dietary vitamin C source for rainbow trout (Salmo gairdneri) revealed its effectiveness in supporting growth and maintaining adequate ascorbic acid concentrations in the fish. This study contributes to understanding the nutritional applications of AP in aquaculture (Albrektsen et al., 1988).
3. Pharmaceutical Applications
AP has been explored for its potential in creating stable pharmaceutical formulations. Studies focusing on sodium ascorbyl phosphate, a derivative of ascorbic acid, in topical microemulsions indicate the potential of AP in such applications. These microemulsions have been shown to be suitable carriers for topical application, ensuring the stability and efficacy of the active ingredient (Spiclin et al., 2003).
4. Biochemical and Biotechnology Research
Ascorbyl palmitate's biochemical properties have been a subject of interest in biotechnological research. Enzymatic synthesis of ascorbyl palmitate using immobilized lipase showcases a clean and efficient process, important for industrial synthesis of fatty acid esters of ascorbic acid. This method offers a high yield and selectivity with minimal by-product formation, relevant for pharmaceutical and food industries (Yadav et al., 2018).
5. Antioxidant and Antibacterial Properties
AP exhibits antioxidant and antibacterial properties, which have been explored in various studies. For instance, ascorbyl lipophilic derivatives synthesized using lipase showed significant radical-scavenging capacity and antibacterial effect. These properties are important for their potential use in cosmetic and pharmaceutical lipophilic formulations (Kharrat et al., 2014).
6. Nutraceutical and Cancer Research
Ascorbyl stearate, a related compound, has shown potential in nutraceutical and cancer research. Studies have identified its role in inhibiting cell proliferation and tumor growth in human ovarian carcinoma cells, pointing toward the PI3K/AKT signaling pathway as a target for this drug (Fang et al., 2006).
Propiedades
Número CAS |
109791-32-4 |
|---|---|
Fórmula molecular |
C24H36O7 |
Peso molecular |
436.55 |
Nombre IUPAC |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C24H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,12-13,19,23,25,27-28H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12-/t19-,23+/m0/s1 |
Clave InChI |
FLRQOWAOMJMSTP-JJTRIOAGSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ascorbyl gamolenate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)

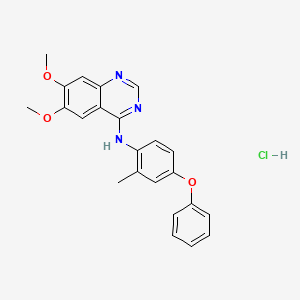
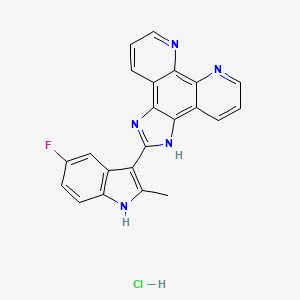



![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)
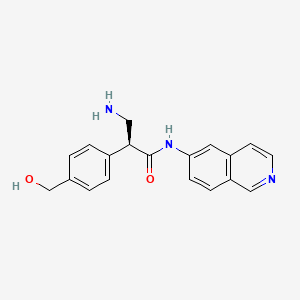
![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)
